Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate is a chemical compound with the molecular formula C14H17N3O2 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H17N3O2 . This indicates that it contains 14 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the available sources .Scientific Research Applications
Corrosion Inhibition
Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate and similar compounds have been studied for their corrosion inhibition properties. For instance, derivatives like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate have demonstrated high efficiency in inhibiting corrosion on mild steel, crucial in industrial processes like pickling. These inhibitors form an adsorbed film on metal surfaces, following Langmuir adsorption isotherm. Their effectiveness is analyzed through methods like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy, supported by surface analysis techniques like SEM and AFM (Dohare et al., 2017).
Chemical Synthesis and Structure Elucidation
In chemical synthesis, this compound plays a role as a precursor or intermediate. For example, it has been used in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, with detailed structural elucidation done through methods like diazotization and coupling reactions. These synthetic pathways are significant in the development of new chemical entities for various applications (Ghozlan et al., 2014).
Crystal Structure Analysis
Crystal structure determination of this compound and its derivatives is another important area of research. Techniques like X-ray diffraction have been employed to determine the crystal structures of these compounds, providing insights into their molecular geometry and interactions, which are crucial for understanding their chemical behavior and potential applications. These studies often reveal interesting features like fungicidal and plant growth regulation activities (Minga, 2005).
Biomedical Research
Although your request excludes drug-related information, it's important to note that derivatives of this compound have been explored in biomedical research, particularly in the synthesis of compounds with potential analgesic and anti-inflammatory activities (Gokulan et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-amino-1-(2-phenylethyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-19-14(18)12-10-16-17(13(12)15)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQNKPOAHSWRAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699955 | |
Record name | Ethyl 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252903-25-6 | |
Record name | Ethyl 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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